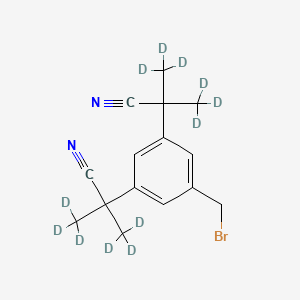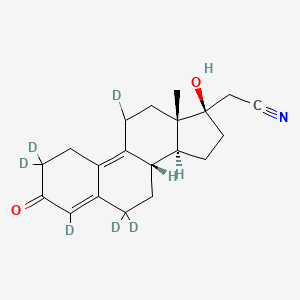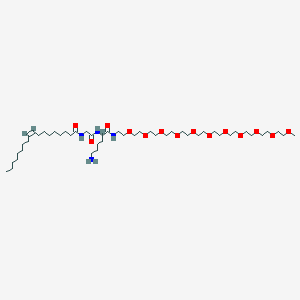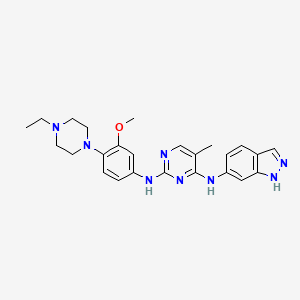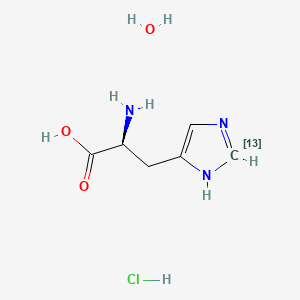
L-Histidine-13C (hydrochloride hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine-13C (hydrochloride hydrate) is a compound where the carbon-13 isotope is incorporated into L-Histidine hydrochloride hydrate. This compound is an endogenous metabolite and is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantification in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Histidine-13C (hydrochloride hydrate) is synthesized by incorporating the carbon-13 isotope into L-Histidine. The starting materials, L-Histidine and hydrochloric acid, are mixed in deionized water in a 1:1 molar ratio and continuously stirred for around two hours to produce the desired chemical . The slow evaporation process at room temperature with water as a solvent is used to create the final product .
Industrial Production Methods
The industrial production of L-Histidine-13C (hydrochloride hydrate) involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions and purification steps to ensure high purity and yield. The product is then crystallized and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
L-Histidine-13C (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of L-Histidine, such as histamine and urocanic acid, which have different biological activities and applications .
Scientific Research Applications
L-Histidine-13C (hydrochloride hydrate) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein synthesis and enzyme activities.
Medicine: Used in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Applied in the production of stable isotope-labeled compounds for research and development
Mechanism of Action
The mechanism of action of L-Histidine-13C (hydrochloride hydrate) involves its incorporation into metabolic pathways where it acts as a precursor to histamine and other metabolites. These metabolites play crucial roles in various physiological processes, including immune response, neurotransmission, and gastric acid secretion . The stable isotope labeling allows for precise tracking and quantification of these processes .
Comparison with Similar Compounds
Similar Compounds
L-Histidine hydrochloride hydrate: The non-labeled version of the compound.
L-Histidine-15N (hydrochloride hydrate): Labeled with nitrogen-15 isotope.
L-Histidine-D2 (hydrochloride hydrate): Labeled with deuterium
Uniqueness
L-Histidine-13C (hydrochloride hydrate) is unique due to its carbon-13 labeling, which provides distinct advantages in tracing and quantification in metabolic studies. This makes it particularly valuable in research applications where precise measurement of metabolic fluxes is required .
Properties
Molecular Formula |
C6H12ClN3O3 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-((213C)1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i3+1;; |
InChI Key |
CMXXUDSWGMGYLZ-NYZJUQQESA-N |
Isomeric SMILES |
C1=C(N[13CH]=N1)C[C@@H](C(=O)O)N.O.Cl |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




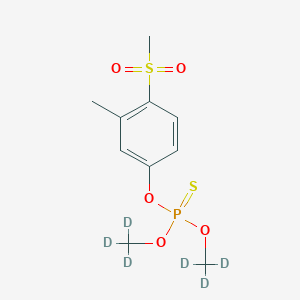

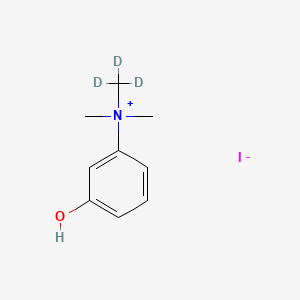
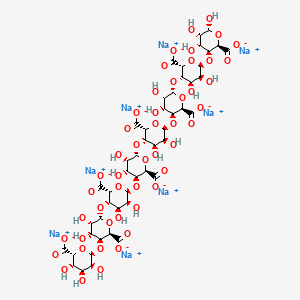

![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
